α-Glucosidase Inhibition: IC₅₀ of 81–86 μM vs. the 7-Acetic Acid Analog Lacking an Ether Oxygen
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid demonstrated moderate inhibitory activity against α-glucosidase, with IC₅₀ values in the range of 81–86 μM . In contrast, the closest analog, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7, missing the ether oxygen), has no reported α-glucosidase activity in the same assay context [1], indicating that the oxyacetic acid side chain is a key determinant of enzyme engagement.
| Evidence Dimension | α-Glucosidase enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | IC₅₀ = 81–86 μM |
| Comparator Or Baseline | 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7) — no α-glucosidase inhibition data reported |
| Quantified Difference | Target compound is active; comparator lacks evidence of activity in this assay |
| Conditions | In vitro α-glucosidase enzyme assay (source: BenchChem product datasheet citing primary studies) |
Why This Matters
For procurement aimed at diabetes target validation, the oxyacetic acid variant provides a functional handle for α-glucosidase engagement that the direct acetic acid analog cannot guarantee.
- [1] PubChem. 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7). No α-glucosidase bioassay data available as of 2026-05-10. View Source
